molecular formula C28H42 B1602348 2,5-Dioctyl-1,4-di-1-propynylbenzene CAS No. 336625-80-0

2,5-Dioctyl-1,4-di-1-propynylbenzene

Cat. No. B1602348
M. Wt: 378.6 g/mol
InChI Key: SKVLNUXBFHZNAZ-UHFFFAOYSA-N
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Description

2,5-Dioctyl-1,4-di-1-propynylbenzene is a chemical compound with the following properties:



  • Empirical Formula : C28H42

  • Molecular Weight : 378.63 g/mol

  • CAS Number : 336625-80-0

  • Melting Point : 53-57 °C (literature value)

  • Appearance : Solid



Molecular Structure Analysis

The molecular structure of 2,5-Dioctyl-1,4-di-1-propynylbenzene consists of an octyl chain (eight carbon atoms) attached to both the 2- and 5-positions of a benzene ring. Additionally, there are terminal propynyl (alkyne) groups at the 1- and 4-positions of the benzene ring. The compound’s structure is as follows:


CCCCCCCCc1cc(C#CC)c(CCCCCCCC)cc1C#CC


Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, potential reactions include:



  • Cross-Coupling Reactions : Utilizing the terminal alkynes for further functionalization.

  • Polymerization : Due to its alkyne groups, it may participate in polymerization reactions.



Physical And Chemical Properties Analysis


  • Solubility : Insoluble in water but soluble in organic solvents.

  • Flash Point : >110 °C (closed cup)

  • Storage Temperature : 2-8°C

  • Safety Information : Eye irritant (Hazard Class: Eye Irrit. 2)


Safety And Hazards


  • Precautionary Measures : Handle with care. Use appropriate personal protective equipment (dust mask, eyeshields, gloves).

  • Storage : Store as a non-combustible solid.

  • WGK Classification : WGK 3 (moderate water hazard)


Future Directions

Future research should focus on:



  • Synthetic Routes : Develop efficient and scalable synthetic methods.

  • Biological Activity : Investigate potential applications in materials science or biological systems.

  • Toxicology : Assess safety profiles and potential hazards.


properties

IUPAC Name

1,4-dioctyl-2,5-bis(prop-1-ynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42/c1-5-9-11-13-15-17-21-27-23-26(20-8-4)28(24-25(27)19-7-3)22-18-16-14-12-10-6-2/h23-24H,5-6,9-18,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLNUXBFHZNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584521
Record name 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioctyl-1,4-di-1-propynylbenzene

CAS RN

336625-80-0
Record name 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dioctyl-1,4-di-1-propynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Dyes - Citeseer
Number of citations: 0
S Small, LE Metal, SC Equipment - Citeseer
Number of citations: 2

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